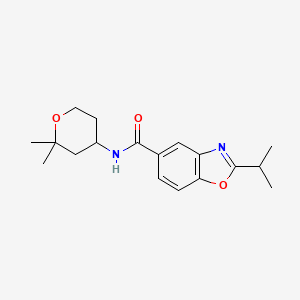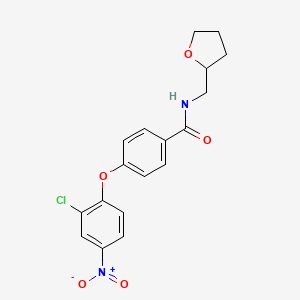![molecular formula C17H23Cl2NO5 B4077622 1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate](/img/structure/B4077622.png)
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate
Overview
Description
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate, also known as CP-154,526, is a selective and potent antagonist of the corticotropin-releasing factor (CRF) receptor. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various disorders.
Mechanism of Action
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate acts as a competitive antagonist of the CRF receptor, which is involved in the regulation of stress and anxiety. By blocking the CRF receptor, 1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate reduces the effects of stress on the brain and reduces anxiety-like behavior in animal models.
Biochemical and physiological effects:
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of stress hormones, such as cortisol, and to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress.
Advantages and Limitations for Lab Experiments
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate has a number of advantages for use in lab experiments. It is a highly selective and potent antagonist of the CRF receptor, which makes it an ideal tool for studying the role of CRF in various disorders. However, 1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for the study of 1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate. One direction is to investigate its potential therapeutic applications in various disorders, including anxiety, depression, and addiction. Another direction is to develop more potent and selective CRF receptor antagonists, which could have even greater therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate and its potential for off-target effects.
Scientific Research Applications
1-[3-(3,4-dichlorophenoxy)propyl]azepane oxalate has been extensively studied for its potential therapeutic applications in various disorders, including anxiety, depression, and addiction. It has been shown to block the effects of stress on the brain and reduce anxiety-like behavior in animal models.
properties
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c16-14-7-6-13(12-15(14)17)19-11-5-10-18-8-3-1-2-4-9-18;3-1(4)2(5)6/h6-7,12H,1-5,8-11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCINAYYKODRJAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-nitrophenoxy)ethyl]piperazine oxalate](/img/structure/B4077562.png)
![1-[2-(4-bromo-2-chlorophenoxy)ethyl]azepane oxalate](/img/structure/B4077572.png)

![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077585.png)
![1-[4-(3-bromophenoxy)butyl]azepane oxalate](/img/structure/B4077586.png)
![N-(2,4-dimethylphenyl)-2-({5-[hydroxy(phenyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4077593.png)



![2-[(4-butoxybenzoyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4077601.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4077606.png)
![3,3'-[(2,4,6-trimethoxyphenyl)methylene]bis-1H-indole](/img/structure/B4077618.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4077623.png)